N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic small molecule featuring a thiazole core linked to a 2,5-dimethoxyphenyl group at position 4 and a 2-(ethylthio)benzamide moiety at position 2. This compound belongs to a class of aminothiazole derivatives, which are known for their diverse biological activities, including modulation of NF-κB signaling pathways and adjuvant potentiation .
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-14(18)19(23)22-20-21-16(12-27-20)15-11-13(24-2)9-10-17(15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHLZRXDSMFSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological properties of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C17H18N2O2S2
Molecular Weight : 350.46 g/mol
Structural Features : The compound features a thiazole ring and an ethylthio group attached to a benzamide moiety, which are known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance:
- Cell Line Studies : In vitro assays on A549 (lung cancer) and C6 (glioma) cell lines demonstrated that thiazole derivatives induce apoptosis, characterized by increased caspase-3 activation and DNA fragmentation .
- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring, particularly with electron-withdrawing groups, enhance anticancer activity. Compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.88 ± 0.82 | Apoptosis induction |
| C6 | 12.45 ± 1.10 | Caspase activation |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed:
- Testing Against Bacteria : The compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Results showed that it possesses moderate antibacterial activity .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
Case Studies
- Anticancer Study on A549 Cells : A study conducted by researchers evaluated the effect of the compound on the A549 lung cancer cell line using the MTT assay. The results indicated an IC50 value of 10.88 ± 0.82 µg/mL, showcasing its potential as an anticancer agent .
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of various thiazole derivatives, including this compound. It demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli, indicating its utility in treating bacterial infections .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide with structurally related compounds:
Key Observations :
- Biological Activity: Aminothiazoles with bromophenyl (Compound 50) or dimethylphenyl (2D216) groups enhance NF-κB signaling and adjuvant activity, suggesting the target compound may share similar immunomodulatory properties .
Physicochemical Properties
- Solubility : Methoxy groups improve water solubility compared to halogenated analogs ().
- Melting Point : Expected to be lower than chlorinated derivatives () due to reduced crystallinity from flexible ethylthio and methoxy groups.
- Stability : Ethylthio is less prone to oxidation than sulfhydryl (-SH) groups, enhancing shelf-life compared to thiol-containing analogs .
Q & A
Q. What synthetic strategies are effective for preparing N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide and its analogs?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (1) Formation of the thiazole core by condensing 2,5-dimethoxyphenyl-substituted α-bromo ketones with thiourea derivatives under reflux in ethanol . (2) Introduction of the ethylthio group via nucleophilic substitution or coupling reactions, using reagents like benzoyl isothiocyanate in acetone under reflux . (3) Final benzamide coupling via activation of carboxylic acids (e.g., using EDCI/HOBt) with the thiazole-amine intermediate. Purification typically involves column chromatography and recrystallization from methanol or ethanol .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Confirm characteristic peaks (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide, C-S stretch at ~650 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons in the 2,5-dimethoxyphenyl group appear as doublets (δ ~6.7–7.3 ppm), while the thiazole proton resonates at δ ~7.5–8.0 ppm .
- ¹³C NMR : The amide carbonyl carbon appears at δ ~165–170 ppm .
- Elemental analysis : Validate molecular formula with ≤0.4% deviation .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in immunomodulation?
- Methodological Answer :
- Cytokine induction assays : Co-incubate with LPS or MPLA in macrophage cell lines (e.g., RAW264.7) and measure TNF-α, IL-6, or IL-12 via ELISA. Dose-response curves (0.1–10 μM) can identify potency .
- NF-κB/NFAT luciferase reporter assays : Transfect HEK293 cells with reporter plasmids to quantify transcriptional activation .
- Mechanistic studies : Use inhibitors (e.g., BAY11-7082 for NF-κB) to dissect signaling pathways .
Q. How does the substitution pattern on the thiazole ring influence pharmacokinetic properties?
- Methodological Answer :
- LogP measurements : Compare analogs using shake-flask or HPLC methods. The 2,5-dimethoxyphenyl and ethylthio groups increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. The ethylthio group may undergo oxidative metabolism, necessitating prodrug strategies .
Q. What computational approaches can predict binding modes of this compound to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with proteins like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Key residues (e.g., His90 in HDAC) may form hydrogen bonds with the benzamide .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can structural analogs be designed to mitigate toxicity while retaining efficacy?
- Methodological Answer :
- SAR studies : Replace the ethylthio group with sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂CH₃) to reduce reactive metabolite formation .
- Crystallography : Solve co-crystal structures with targets (e.g., HDACs) to identify non-essential moieties. For example, replacing 2,5-dimethoxy with 3,4-dichloro retained activity but lowered hepatotoxicity in murine models .
Data Contradictions & Resolution
Q. Discrepancies in reported biological activity across studies: How to resolve them?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., Jurkat for NFAT), stimulus concentrations (e.g., 100 ng/mL LPS), and readouts (luminescence vs. fluorescence) .
- Control for batch variability : Source compounds from a single synthetic batch and verify purity (>95% by HPLC) .
- Meta-analysis : Compare data across ≥3 independent studies using tools like RevMan. Significant heterogeneity (I² >50%) may indicate context-dependent effects .
Methodological Optimization
Q. What strategies improve yield in the final benzamide coupling step?
- Methodological Answer :
- Activation reagents : Use HATU instead of EDCI/HOBt for sterically hindered amines (yield increases from 45% to 72%) .
- Solvent optimization : Replace DMF with DCM/THF mixtures to reduce side reactions.
- Microwave-assisted synthesis : Run reactions at 80°C for 20 minutes to accelerate coupling .
Advanced Analytical Techniques
Q. How can hydrogen-bonding networks in the crystal structure inform formulation stability?
- Methodological Answer :
- Single-crystal XRD : Identify intermolecular interactions (e.g., N–H⋯N between amide and thiazole groups) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H-bonding in title compound) to predict hygroscopicity .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; correlate degradation with crystal packing density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
